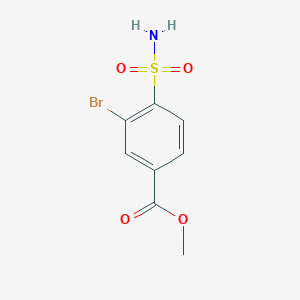

Methyl 3-bromo-4-sulfamoylbenzoate

説明

Evolution of Benzoate (B1203000) Derivatives in Medicinal Chemistry

Benzoate derivatives, which are compounds containing the salt or ester of benzoic acid, have a long and storied history in medicinal chemistry. drugbank.com Initially recognized for their antimicrobial properties, their applications have since expanded dramatically. drugbank.compreprints.org The core benzoic acid structure provides a versatile scaffold that can be readily modified to interact with a wide range of biological targets. preprints.orggoogle.com

The journey began with simple derivatives, but as our understanding of structure-activity relationships grew, so did the complexity and sophistication of these molecules. rsc.org The introduction of various functional groups onto the benzene (B151609) ring has led to the development of drugs with diverse therapeutic actions, including local anesthetics and agents for treating neurodegenerative diseases. google.comrsc.org This evolution highlights the enduring importance of the benzoate scaffold in the quest for new medicines. preprints.org

Significance of Sulfonamide and Sulfamoyl Moieties in Bioactive Compounds

The sulfonamide functional group (-SO₂NH₂) and the related sulfamoyl moiety have proven to be of immense importance in the development of bioactive compounds. researchgate.netnih.govnih.gov The discovery of sulfonamide antibiotics, the "sulfa drugs," in the early 20th century marked a turning point in the treatment of bacterial infections and laid the foundation for modern chemotherapy. nih.govnih.gov

The success of sulfonamides stems from their ability to act as bioisosteres of other functional groups, such as carboxylic acids, and their capacity to form key hydrogen bonds with biological targets. researchgate.net Beyond their antimicrobial effects, sulfonamide-containing molecules have been developed as anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov The sulfamoyl group, in particular, is a crucial component in many diuretics and other pharmacologically active compounds. researchgate.net

Contextualization of Methyl 3-bromo-4-sulfamoylbenzoate within Advanced Chemical Synthesis and Biological Evaluation

This compound (CAS Number: 89978-60-9) is a specific molecule that sits (B43327) at the intersection of the rich histories of benzoate derivatives and sulfonamides. bldpharm.combldpharm.com It is considered a key organic building block in the synthesis of more complex molecules. cymitquimica.com Its structure, featuring a methyl ester, a bromine atom, and a sulfamoyl group on the benzene ring, offers multiple points for chemical modification.

This trifunctional nature makes it a valuable intermediate in the synthesis of novel compounds for biological screening. cymitquimica.com Researchers can selectively react at the methyl ester, the bromine atom, or the sulfamoyl group to generate a library of derivatives. The bromine atom, for instance, can be a handle for cross-coupling reactions, a powerful tool in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The sulfamoyl group can be further substituted, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

The strategic placement of these functional groups allows for the systematic exploration of the chemical space around the sulfamoylbenzoate core. This approach is central to modern drug discovery, where the goal is to synthesize and test a diverse set of compounds to identify those with the desired biological activity and properties. While specific research findings on the direct biological activity of this compound are not extensively detailed in publicly available literature, its importance lies in its role as a precursor to new chemical entities that are then subjected to biological evaluation. nih.gov

Structure

3D Structure

特性

IUPAC Name |

methyl 3-bromo-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWKXFXFFSOXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70756188 | |

| Record name | Methyl 3-bromo-4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70756188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-60-9 | |

| Record name | Methyl 3-bromo-4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70756188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for Methyl 3 Bromo 4 Sulfamoylbenzoate and Its Structural Analogs

Precursor Synthesis and Starting Material Derivatization

The initial stages of the synthesis focus on constructing the fundamental framework of the target molecule, which is a benzoic acid molecule substituted with both bromine and a sulfamoyl group at specific positions.

The generation of bromo-substituted benzoic acid intermediates is a critical first step. A common precursor for analogous compounds is 4-bromobenzoic acid, which can be synthesized by the oxidation of p-bromotoluene. google.com For instance, liquid phase catalytic oxidation of p-bromotoluene using a catalyst system of cobalt acetate, manganese acetate, and a bromide in glacial acetic acid with oxygen as the oxidant can produce 4-bromobenzoic acid with high yield and purity. google.com Another route involves the oxidation of 4-bromobenzyl alcohol. orgsyn.org

To achieve the 3-bromo substitution pattern relative to the carboxylic acid, direct bromination of benzoic acid can be employed. This reaction, when heated in a sealed tube with bromine and water, primarily yields 3-bromobenzoic acid due to the meta-directing effect of the carboxylic acid group. prepchem.com Similarly, 4-bromo-3-formylbenzoic acid can be synthesized through the selective bromination of 3-formylbenzoic acid. The formyl group can then be oxidized to a carboxylic acid.

A patent describes a process for preparing 3-bromo-4-fluorobenzoic acid, which involves multiple steps starting from 3-bromo-4-aminotoluene. google.com While not a direct precursor, this illustrates the complex pathways that can be utilized to create specifically substituted benzoic acids.

The sulfamoyl group (–SO₂NH₂) is a key functional moiety, and its introduction onto the aromatic ring is a pivotal step. ebi.ac.uk A standard method for this transformation is a two-step process involving chlorosulfonylation followed by amination.

A patent detailing the synthesis of related 4-halo-3-sulfamoylbenzamides provides a relevant pathway. The process starts with the chlorosulfonation of 4-bromobenzoic acid using excess chlorosulfonic acid at elevated temperatures (around 145 °C). google.com This introduces a chlorosulfonyl group (–SO₂Cl) onto the ring. The directing effects of the substituents are crucial here; the carboxyl group is a meta-director, while the bromine atom is an ortho-, para-director. In the case of 4-bromobenzoic acid, the incoming chlorosulfonyl group is directed to the position ortho to the bromine and meta to the carboxylic acid, resulting in 4-bromo-3-(chlorosulfonyl)benzoic acid. google.com

The subsequent step is the conversion of the chlorosulfonyl group to a sulfamoyl group. This is typically achieved by reacting the chlorosulfonyl intermediate with ammonia. For example, treating 4-bromo-3-(chlorosulfonyl)benzoic acid with concentrated ammonium (B1175870) hydroxide (B78521) leads to the formation of 4-bromo-3-sulfamoylbenzoic acid. google.com The primary challenge in this sequence is controlling the regioselectivity of the chlorosulfonation to avoid the formation of undesired isomers. The harsh conditions of the reaction also require careful management.

Esterification Reactions for Methyl Benzoate (B1203000) Formation

The final step in the synthesis of the title compound is the esterification of the carboxylic acid group of 3-bromo-4-sulfamoylbenzoic acid to form the corresponding methyl ester.

Fischer-Speier esterification is a classic and widely used method for this transformation. It involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. chemicalbook.com Common catalysts include sulfuric acid (H₂SO₄) or toluene-p-sulfonic acid. rsc.orgresearchgate.net The reaction is typically performed under reflux conditions to drive the equilibrium towards the product. chemicalbook.com

To improve efficiency and yield, various modern catalytic approaches have been developed. For instance, solid acid catalysts like phosphoric acid-modified Montmorillonite K10 clay have been shown to be effective for the esterification of substituted benzoic acids with alcohols under solvent-free conditions. ijstr.orgepa.gov These catalysts are often reusable and can simplify product purification. ijstr.org Another approach involves using N-bromosuccinimide (NBS) as a catalyst under mild, neat conditions, which is metal-free and tolerant to air and moisture. nih.gov Microwave-assisted esterification has also emerged as a technique to significantly reduce reaction times and potentially improve yields by overcoming equilibrium limitations. researchgate.net

The electronic nature of the substituents on the benzoic acid can influence the reaction rate, although under certain catalytic conditions, both electron-donating and electron-withdrawing groups can lead to high yields. rsc.orgijstr.org

Maximizing the yield and ensuring the high purity of Methyl 3-bromo-4-sulfamoylbenzoate are crucial for its use in further applications. To enhance the yield of esterification, it is essential to shift the reaction equilibrium to the product side. This is often accomplished by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction, for example, through azeotropic distillation. rsc.org

Purification of the final product is typically achieved through recrystallization from a suitable solvent or by column chromatography. chemicalbook.com The choice of purification method depends on the physical properties of the ester and the nature of any impurities. The purity of the final compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. google.com For example, a patent for a related compound, 4-bromobenzoic acid, specifies a purity of over 99% and a melting point of 252–254 °C after purification. google.com

Regioselective Synthesis and Isomer Control in Substituted Sulfamoylbenzoates

The synthesis of a specific polysubstituted benzene (B151609) isomer like this compound is a challenge of regioselectivity. The order of introduction of the substituents is critical, as their directing effects govern the position of subsequent substitutions.

The carboxyl group is a deactivating, meta-directing group. Bromine is a deactivating but ortho-, para-directing group. The sulfamoyl group is also deactivating and ortho-, para-directing. The synthetic strategy must navigate the interplay of these electronic and steric influences.

A logical pathway, as derived from related syntheses, would likely start with a material that sets the initial substitution pattern. Starting with 4-bromobenzoic acid, as described in section 2.1.2, leverages the directing effects of both the bromo and carboxyl groups. google.com The chlorosulfonation occurs at the C-3 position, which is ortho to the bromine and meta to the carboxyl group, leading to the desired 3,4-disubstituted pattern. Attempting to introduce these groups in a different order, for example, by brominating 4-sulfamoylbenzoic acid, might lead to a different isomer due to the strong ortho-, para-directing nature of the sulfamoyl group.

Developing synthetic routes that allow for predictable and high-yielding access to specific isomers is an active area of research. nih.govrsc.orgnih.govresearchgate.net These methods often rely on cascade reactions or the use of specific catalysts to control the regiochemical outcome. For complex molecules, multi-step syntheses with protecting groups may be necessary to achieve the desired isomer exclusively. nih.gov The development of such regioselective methods is crucial for creating libraries of structurally diverse compounds for various scientific applications. researchgate.net

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class in organic chemistry for modifying aromatic rings. Unlike electrophilic aromatic substitution, which involves an attack by an electron-rich species, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism.

The first step is the rate-determining step, where the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity and a change in hybridization at the reaction site from sp2 to sp3.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is essential. These EWGs stabilize the negative charge of the intermediate through resonance delocalization. In the case of this compound, the sulfamoyl (-SO2NH2) and methyl ester (-COOCH3) groups act as the necessary EWGs. The sulfamoyl group is para to the bromine atom, and the ester group is meta. The para-sulfamoyl group is particularly effective at stabilizing the negative charge that develops on the ring during the formation of the Meisenheimer complex.

Influence of Reaction Conditions on Product Distribution

The outcome of the synthesis of this compound and related compounds is highly dependent on the specific reaction conditions employed. Factors such as temperature, solvent, and the stoichiometry of reactants can significantly influence the yield and purity of the desired product by controlling the rate of reaction and minimizing the formation of byproducts.

For the bromination of aromatic compounds, controlling the reaction temperature is critical to prevent over-bromination. For instance, in the synthesis of a related compound, methyl 3-bromo-4-hydroxybenzoate, the reaction temperature is maintained between -10°C and 50°C, with a more preferred range of 20-30°C to achieve high yields and minimize the formation of di-brominated side products. youtube.com

The choice of solvent also plays a pivotal role. Solvents like halogenated alkanes (e.g., dichloromethane, chloroform) or ether-based solvents (e.g., diethyl ether, 1,4-dioxane) are often employed. youtube.com These solvents are chosen for their ability to dissolve the reactants and for their relative inertness under the reaction conditions. The molar ratio of the reactants is another key parameter. A typical molar ratio for the bromination of a phenolic ester might be 1.0 part substrate to 1.0-1.2 parts bromine and 1.0-1.2 parts glacial acetic acid (as a catalyst). youtube.com Careful control of these ratios ensures efficient conversion while preventing unwanted side reactions.

Table 1: Influence of Reaction Conditions on Aromatic Bromination

| Parameter | Condition/Value | Influence on Product Distribution | Reference |

|---|---|---|---|

| Temperature | -10°C to 50°C (Optimal: 20-30°C) | Lower temperatures help control the selectivity of the reaction, minimizing the formation of di-substituted byproducts. | youtube.com |

| Solvent | Dichloromethane, Diethyl Ether | Provides a medium for the reaction and can influence reaction rates and selectivity. Halogenated or etheric solvents are common. | youtube.com |

| Molar Ratio (Substrate:Bromine) | 1.0 : 1.0-1.2 | Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess increases the risk of multiple substitutions. | youtube.com |

Derivatization Strategies for this compound Scaffold

The this compound scaffold possesses three distinct functional groups—the ester, the bromine atom, and the sulfonamide—each providing an opportunity for chemical modification. This versatility makes it a valuable intermediate for creating a library of diverse molecular structures.

Modification of the Ester Moiety

The methyl ester group is a versatile handle for derivatization. Standard organic transformations can be applied to modify this part of the molecule.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is fundamental, as the resulting carboxylic acid can then participate in a wide range of subsequent reactions, such as amide bond formation.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reacting it with a different alcohol in the presence of an acid or base catalyst. This allows for the tuning of properties such as solubility and reactivity.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This introduces a hydroxymethyl group, which can be further functionalized.

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, although the reaction with the corresponding acyl chloride (derived from the hydrolyzed carboxylic acid) is often more efficient.

Table 2: Derivatization Reactions of the Ester Moiety

| Transformation | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis | NaOH, H2O or H2SO4, H2O | Carboxylic Acid (-COOH) |

| Transesterification | R-OH, Acid or Base Catalyst | New Ester (-COOR) |

| Reduction | LiAlH4, followed by H2O | Primary Alcohol (-CH2OH) |

| Amidation | RNH2, Heat | Amide (-CONHR) |

Transformations at the Bromine Position

The bromine atom on the aromatic ring is a key site for introducing molecular diversity, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): As discussed in section 2.3.1, the electron-deficient nature of the ring allows the bromine to be displaced by a variety of nucleophiles. This includes alkoxides (to form ethers), amines (to form anilines), and thiols (to form thioethers).

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom can be coupled with a wide range of aryl or vinyl boronic acids or esters to generate biaryl or styrenyl compounds. youtube.com This reaction is highly valued for its functional group tolerance and is a cornerstone of modern medicinal chemistry.

Other Cross-Coupling Reactions: Besides Suzuki coupling, other palladium-catalyzed reactions like Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings can be employed at the bromine position to further expand the structural diversity.

Reactions Involving the Sulfonamide Group

The sulfonamide group (-SO2NH2) is another site for chemical modification, most commonly at the nitrogen atom.

N-Alkylation: The acidic protons on the sulfonamide nitrogen can be removed by a base, and the resulting anion can be alkylated using alkyl halides. dnu.dp.ua More modern and greener methods utilize alcohols as alkylating agents in the presence of transition metal catalysts, such as manganese or palladium, through a "borrowing hydrogen" mechanism. acs.orgresearchgate.net This approach generates water as the only byproduct. acs.org The steric bulk of the sulfonamide can influence the reaction's success, with less hindered sulfonamides generally giving better yields. nih.gov

N-Arylation: Similar to alkylation, N-arylation can be achieved using aryl halides, often under palladium or copper catalysis (e.g., Buchwald-Hartwig or Ullmann condensation).

Conversion to Sulfonyl Chloride: While less common as a derivatization of the final product, the sulfonamide group itself is often synthesized from a sulfonyl chloride. Reversing this process is generally not practical, but modifications that replace the -NH2 group are conceivable under specific conditions.

Table 3: Derivatization Reactions of the Sulfonamide Group

| Transformation | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base; or Alcohol, Metal Catalyst | N-Alkyl Sulfonamide (-SO2NHR) | dnu.dp.uaacs.org |

| N-Arylation | Aryl Halide, Pd or Cu Catalyst, Base | N-Aryl Sulfonamide (-SO2NHAr) | |

| Reaction with Aldehydes | Aldehyde, Acid/Base | N-Sulfonyl Imine (-SO2N=CHR) |

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Studies: Single-Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data for Methyl 3-bromo-4-sulfamoylbenzoate could be located. Therefore, a detailed analysis of its molecular geometry, conformation, and intermolecular interactions based on this technique is not possible.

Information regarding the precise bond lengths, bond angles, and dihedral angles that define the geometry and conformation of this compound is unavailable in the absence of crystallographic studies.

A Hirshfeld surface analysis, which is contingent on crystallographic data, has not been performed for this compound according to available literature. This prevents a quantitative and qualitative assessment of its intermolecular contacts.

Vibrational Spectroscopy: Fourier-Transform Infrared and Raman Spectrometry

No experimentally obtained FT-IR or Raman spectra for this compound are available in the public domain. As such, a table of vibrational frequencies and their corresponding assignments cannot be generated.

Computational Chemistry and Theoretical Investigations of Methyl 3 Bromo 4 Sulfamoylbenzoate

Energy Framework Calculations for Supramolecular Architecture

A review of existing literature shows no specific energy framework calculations for Methyl 3-bromo-4-sulfamoylbenzoate. While studies on other molecular crystals, including some aminopyridine and quinazoline (B50416) derivatives, have successfully employed this technique to elucidate their structural stability, similar analyses for the title compound are not available. rasayanjournal.co.inmdpi.com Such a study would be invaluable in understanding how the bromine and sulfamoyl substituents influence the non-covalent interactions that dictate the crystal's architecture.

Solvent Effects on Electronic Structure and Reactivity Parameters

The surrounding solvent medium can significantly influence the electronic structure and, consequently, the reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects. These studies can predict changes in molecular orbital energies, dipole moments, and various reactivity descriptors.

Searches for studies on this compound yielded no specific data on how different solvents affect its electronic properties. However, research on other sulfonamides demonstrates the importance of such investigations. For instance, studies on N-heterocyclic arenesulfonamides have shown that solvent polarity can shift tautomeric equilibria. rsc.org Similarly, investigations into other sulfonamide derivatives have revealed that solvent-solute interactions can alter their photophysical properties and that the excited state dipole moments can be significantly different from the ground state, indicating a change in polarity upon excitation. researchgate.net These general findings highlight the type of insights that could be gained from a dedicated computational study on this compound, but the specific data remains elusive.

Biochemical Mechanisms of Action: Enzyme Inhibition and Molecular Interactions

Carbonic Anhydrase (CA) Isozyme Inhibition Studies

Methyl 3-bromo-4-sulfamoylbenzoate belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). mdpi.com These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological and pathological processes, including pH regulation, glaucoma, and cancer. nih.govnih.govnih.gov The primary sulfonamide group is a key feature, enabling these molecules to act as potent inhibitors by coordinating to the zinc ion in the enzyme's active site. mdpi.comnih.gov

Inhibition Kinetics and Affinity Determination (e.g., Kᵢ, IC₅₀)

The inhibitory potency of sulfonamides, including derivatives of methyl sulfamoylbenzoates, is typically quantified by determining their inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). For a series of methyl 5-sulfamoyl-benzoates, dissociation constants (Kd) were determined against all twelve catalytically active human CA isozymes using a fluorescent thermal shift assay (FTSA). nih.gov Variations in the substituents on the benzene (B151609) ring significantly impact the binding affinity. nih.gov For example, one derivative in this series, compound 4b, demonstrated an exceptionally high observed binding affinity for the tumor-associated isozyme hCA IX, with a Kd of 0.12 nM. nih.gov Another study on hydrazide-sulfonamide hybrids reported Kᵢ values against hCA II, hCA IX, and hCA XII. nih.gov

Isozyme Selectivity Profiling (e.g., hCA I, II, IX, XII, VA, VB, VI, XIII)

Designing inhibitors that are selective for a specific CA isozyme is a major goal in drug discovery, particularly for targeting tumor-associated isoforms like hCA IX and hCA XII while sparing ubiquitous ones like hCA I and II. nih.govnih.gov this compound and its analogs have been evaluated for their selectivity across a panel of human CAs. A study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates showed that specific substitutions could lead to over 100-fold selectivity for hCA IX over the other eleven active CA isozymes. nih.gov Similarly, another series of pyridine-3-sulfonamides demonstrated significant selectivity; one compound was 5.9-fold more selective for hCA IX over hCA II, while another showed 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. mdpi.com The selectivity profile is determined by how the inhibitor's scaffold and substituents interact with the variable amino acid residues at the entrance of the active site cavity among different isozymes. researchgate.net

Table 1: Inhibition and Dissociation Constants (Kᵢ/Kₔ) of selected Sulfonamides against Human Carbonic Anhydrase Isozymes

| Compound Series/Type | hCA I | hCA II | hCA IX | hCA XII | Source(s) |

| Methyl 5-sulfamoyl-benzoate derivative (4b) | - | - | 0.12 nM (Kₔ) | - | nih.gov |

| Pyridine-3-sulfonamide derivative (4) | - | >10000 nM (Kᵢ) | 1700 nM (Kᵢ) | - | mdpi.com |

| Pyridine-3-sulfonamide derivative (6) | - | >10000 nM (Kᵢ) | 2120 nM (Kᵢ) | 91 nM (Kᵢ) | mdpi.com |

| Hydrazide-sulfonamide hybrids | - | Kᵢ in µM range | Kᵢ in µM range | Kᵢ in µM range | nih.gov |

This table presents a selection of inhibition data for representative compounds from different but related sulfonamide series to illustrate typical affinity and selectivity profiles.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods are vital for understanding how inhibitors like this compound interact with their enzyme targets at an atomic level.

Identification of Binding Pockets and Key Residues

Molecular docking and X-ray crystallography studies reveal the precise binding mode of sulfonamide inhibitors within the CA active site. mdpi.comnih.govnih.gov The primary binding interaction involves the deprotonated sulfonamide group (SO₂NH⁻) forming a coordination bond with the catalytic Zn²⁺ ion. mdpi.comnih.gov This interaction is further stabilized by a network of hydrogen bonds with key residues, most notably the "gatekeeper" residue Thr199 and the nearby Glu106. researchgate.net The inhibitor's aromatic ring and its substituents, such as the bromo group, occupy hydrophobic and hydrophilic pockets within the active site, making additional contacts that determine affinity and isozyme selectivity. researchgate.net Docking studies on related sulfonamides have shown that the orientation of the "tail" portion of the inhibitor can lead to selective interactions with either the hydrophilic or lipophilic half of the active site, which differs between isozymes. mdpi.com

Prediction of Binding Affinities and Conformational Changes

Computational techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are used to predict the binding free energies of inhibitors. nih.gov These predictions can rank different inhibitors and often show a strong correlation with experimentally measured binding affinities. nih.gov For a set of 32 diverse CA inhibitors, using specific charge models in MM/GBSA calculations resulted in a good correlation (R² = 0.77) with experimental data. nih.gov These simulations, along with X-ray crystallography, confirm the structural basis for an inhibitor's potency and selectivity. nih.govnih.gov By modeling the inhibitor within the active sites of different isozymes, researchers can rationalize why an inhibitor binds more tightly to one isozyme over another, guiding the design of more selective compounds. nih.gov

Investigating Mechanistic Pathways of Enzyme Inhibition

The primary mode of action for many therapeutic compounds involves the inhibition of specific enzymes. For this compound, this is a key area of investigation.

While direct studies on this compound are limited, research on closely related compounds provides significant insights into its potential interaction with zinc metalloenzymes, such as carbonic anhydrases (CAs). A study on a series of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates has demonstrated their role as high-affinity inhibitors of Carbonic Anhydrase IX (CAIX), a zinc metalloenzyme that is overexpressed in various solid tumors. nih.gov

The inhibitory action of these sulfonamide-containing compounds is attributed to the coordination of the sulfonamide group with the zinc ion in the enzyme's active site. nih.gov This interaction is a well-established mechanism for CA inhibitors. nih.gov Specifically, variations in the substituents on the benzenesulfonamide (B165840) ring have been shown to significantly influence the binding affinity and selectivity for different CA isozymes. nih.gov For instance, certain substitutions can lead to extremely high binding affinity to CAIX, with dissociation constants (Kd) in the nanomolar and even picomolar range. nih.gov Although these findings are for analogous compounds, they strongly suggest a similar potential for this compound to act as an inhibitor of zinc metalloenzymes through coordination chemistry.

Currently, there is no publicly available scientific literature that investigates or establishes this compound as a prodrug or details its activation via enzyme-mediated hydrolysis. This remains a potential area for future research.

Exploration of Other Enzyme Inhibition Profiles (e.g., Thioredoxin Reductase)

There is no available research data to suggest that this compound inhibits other enzymes such as thioredoxin reductase. The inhibitory profile of this specific compound against other enzyme classes has not been documented in the reviewed scientific literature.

Transcriptomic and Network Pharmacology Approaches for Biological Pathway Modulation

To understand the broader biological impact of a compound, transcriptomic and network pharmacology approaches are invaluable. While direct studies on this compound are not available, research on a structurally related compound, Methyl 3-bromo-4,5-dihydroxybenzoate, offers a methodological framework and potential insights. It is crucial to note that the substitution of the sulfamoyl group with a dihydroxy group represents a significant chemical difference that will undoubtedly alter the biological activity.

A recent study on Methyl 3-bromo-4,5-dihydroxybenzoate demonstrated its ability to attenuate inflammatory bowel disease by regulating the TLR/NF-κB pathways. mdpi.comnih.gov This investigation utilized transcriptomics sequencing and RT-PCR to analyze gene expression changes in a zebrafish model. mdpi.comnih.gov

In the study of Methyl 3-bromo-4,5-dihydroxybenzoate, RT-PCR was employed to quantify the mRNA expression levels of key genes involved in inflammation. mdpi.comnih.gov The findings indicated that this compound could significantly inhibit the mRNA expression of pro-inflammatory cytokines and signaling molecules. mdpi.comnih.gov

Network pharmacology analysis, combined with transcriptomics, revealed that Methyl 3-bromo-4,5-dihydroxybenzoate modulates the Toll-like receptor (TLR) and Nuclear Factor-kappa B (NF-κB) signaling pathways. mdpi.comnih.gov These pathways are central to the inflammatory response. The study showed that the compound could inhibit the expression of multiple components of the TLR/NF-κB axis. mdpi.comnih.gov

The table below summarizes the observed effects of Methyl 3-bromo-4,5-dihydroxybenzoate on the mRNA expression of genes within the TLR/NF-κB pathways, as demonstrated in a zebrafish model of inflammatory bowel disease. mdpi.comnih.gov It is important to reiterate that these findings are not directly applicable to this compound due to the structural differences between the two compounds.

| Gene | Effect of Methyl 3-bromo-4,5-dihydroxybenzoate | Pathway Association |

| TNF-α | Inhibition of mRNA expression | Pro-inflammatory Cytokine |

| NF-κB | Inhibition of mRNA expression | Key Transcription Factor |

| IL-1β | Inhibition of mRNA expression | Pro-inflammatory Cytokine |

| IL-6 | Inhibition of mRNA expression | Pro-inflammatory Cytokine |

| MyD88 | Inhibition of mRNA expression | TLR Signaling Adaptor |

| STAT3 | Inhibition of mRNA expression | Signal Transducer |

| TRAF6 | Inhibition of mRNA expression | E3 Ubiquitin Ligase in TLR Signaling |

| TLR4 | Inhibition of mRNA expression | Toll-like Receptor |

| IκBα | Promotion of mRNA expression | Inhibitor of NF-κB |

Medicinal Chemistry Perspectives and Structure Activity Relationship Sar Studies

Methyl 3-bromo-4-sulfamoylbenzoate as a Chemical Scaffold for Drug Discovery

The benzo-sulfonamide moiety is a well-established pharmacophore, particularly recognized for its interaction with carbonic anhydrase (CA) enzymes. This compound serves as a key chemical scaffold in the design of inhibitors for these enzymes. mdpi.comnih.gov The strategic placement of the primary sulfonamide group allows for potent and selective binding to the zinc ion within the active site of various CA isozymes. The benzene (B151609) ring provides a rigid framework, or scaffold, upon which chemists can systematically introduce or modify substituents to explore and optimize interactions with the target enzyme. mdpi.com

This scaffold-based approach is central to modern drug discovery. By starting with a core structure like this compound, researchers can generate a library of analogous compounds. nih.gov Variations in the substituents on the benzenesulfonamide (B165840) ring have led to the discovery of compounds with extremely high affinity and selectivity for specific CA isozymes, such as CAIX, which is highly overexpressed in numerous cancers. nih.gov The development of such selective inhibitors is crucial for minimizing off-target effects and potential side effects. The physicochemical properties of this series of compounds are often suitable for drug development, making them attractive candidates for anticancer therapeutics. mdpi.comnih.gov The process of scaffold hopping, where the core moiety is redesigned while keeping key interacting groups constant, is an effective strategy to develop new lead structures and accelerate the drug development process. nih.gov

Systematic SAR Studies of Substituted Sulfamoylbenzoates

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For the sulfamoylbenzoate scaffold, systematic modifications have provided deep insights into the requirements for potent and selective inhibition of target enzymes. nih.gov

The introduction of a halogen atom to the benzenesulfonamide ring has a profound impact on the inhibitor's binding properties. Placing a halogen, such as chlorine or bromine, at the ortho-position relative to the sulfonamide group is a key strategy. mdpi.com This substitution constrains the rotation of the benzenesulfonamide ring, locking it into a stable and favorable conformation within the CA active site. mdpi.com This restriction in movement can lead to greater selectivity for certain isozymes, like CAIX and CAXII, by exploiting the narrower entrance to their active sites. mdpi.com

In SAR studies comparing different halogens, bromo-substituted analogs have been shown to be active and serve as valuable intermediates for further chemical modifications. nih.gov While both chloro and bromo substituents are effective, their electronic and steric differences can be fine-tuned to optimize binding affinity and selectivity. For instance, studies on related quinone scaffolds have shown that bromo and iodo-substituted analogs can exhibit remarkable and wide-spectrum anticancer activities. nih.gov

While detailed SAR studies focusing solely on varying the ester group (e.g., methyl vs. ethyl vs. propyl) are not extensively detailed in the provided context, the fundamental principle of SAR suggests that modifying the size and nature of the ester substituent would modulate the inhibitor's interaction with the target protein, potentially affecting both potency and selectivity. This position offers a handle for further optimization of the pharmacokinetic properties of the lead compound.

The addition of other functional groups to the sulfamoylbenzoate scaffold provides further opportunities to enhance affinity and selectivity. SAR studies have explored a wide range of substituents at different positions on the benzene ring. mdpi.com

Alkyl and Aryl Groups: The introduction of bulky groups, such as cyclooctyl groups, at the para-position has been shown to lead to extremely high binding affinity for CAIX. mdpi.comnih.gov In one case, this modification resulted in a compound with a dissociation constant (Kd) of 0.12 nM and over 100-fold selectivity compared to other CA isozymes. nih.gov The rationale is that these bulky substituents can occupy specific pockets within the enzyme's active site, creating additional favorable interactions. mdpi.com

Sulfanyl (B85325) and Sulfonyl Groups: The oxidation state of sulfur-containing substituents can be critical. Researchers have synthesized derivatives with sulfanyl (-S-) groups and subsequently oxidized them to the corresponding sulfonyl (-SO2-) groups. mdpi.com This transformation significantly alters the electronic and steric properties of the substituent, which in turn affects the binding thermodynamics (enthalpy and entropy) of the inhibitor to the target enzyme. mdpi.com

The table below summarizes the impact of various substituents on the activity of sulfamoylbenzoate derivatives based on SAR studies.

| Substituent Type | Position | Effect on Activity/Selectivity |

| Halogen (Cl, Br) | Ortho to sulfonamide | Constrains ring position, increases selectivity for CAIX/CAXII. mdpi.com |

| Bulky Alkyl (e.g., Cyclooctyl) | Para to sulfonamide | Occupies specific pockets, leading to very high binding affinity for CAIX. mdpi.comnih.gov |

| Sulfanyl (-S-) vs. Sulfonyl (-SO2-) | Various | Oxidation to sulfonyl alters electronic properties and binding thermodynamics. mdpi.com |

| Aryl Groups | Various | Can form additional interactions within the active site, enhancing potency. researchgate.net |

Computational Approaches in SAR Elucidation

Computational methods are indispensable tools in modern drug design, providing insights that guide the synthesis and testing of new molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netyoutube.com These models are built by calculating a set of "descriptors" for each molecule—numerical values that represent its physicochemical properties (e.g., lipophilicity, electronic properties) or theoretical molecular features. youtube.com

A typical QSAR model can be represented by the equation: Biological Activity = f(Molecular Descriptors)

Statistical methods, such as regression analysis, are used to create the model that best predicts the activity. researchgate.netnih.gov For the sulfamoylbenzoate class of inhibitors, a QSAR model could be developed to predict their inhibitory potency against a specific CA isozyme. Descriptors might include:

Electronic properties: The energy of molecular orbitals (HOMO/LUMO) or the dipole moment, which can influence how the inhibitor interacts with the enzyme's active site. biolscigroup.us

Steric properties: Descriptors related to the size and shape of the molecule and its substituents.

Topological descriptors: Numerical values that describe the connectivity of atoms within the molecule.

Once a QSAR model is built and validated, it can be used to predict the activity of new, yet-to-be-synthesized sulfamoylbenzoate derivatives. youtube.com This allows chemists to prioritize the synthesis of compounds that are most likely to be potent, saving significant time and resources in the drug discovery process. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. tandfonline.com For derivatives of the benzenesulfonamide scaffold, such as that found in this compound, pharmacophore models are crucial for designing new inhibitors, particularly for enzymes like carbonic anhydrase (CA). tandfonline.comnih.gov

A typical pharmacophore model for a sulfonamide-based inhibitor targeting a metalloenzyme like carbonic anhydrase would include:

A zinc-binding group (ZBG), which is the primary sulfonamide (-SO₂NH₂) itself. This group coordinates to the zinc ion in the enzyme's active site. tandfonline.com

A central aromatic ring (the benzene ring of the benzoate).

Specific locations for hydrogen bond donors and acceptors.

Hydrophobic or aromatic regions that can form favorable interactions with the enzyme's hydrophobic pockets. tandfonline.com

In the context of this compound, the 4-sulfamoyl group serves as the critical zinc-binding feature. The methyl ester at position 1 and the bromo group at position 3 represent key points for chemical modification to enhance interactions with other parts of the target's active site. nih.gov Ligand-based virtual screening, using a pharmacophore model derived from known active benzenesulfonamide derivatives, can be employed to search large chemical databases for novel compounds that fit the model. tandfonline.comnih.gov This approach allows for the identification of new scaffolds that retain the essential binding features while possessing different core structures. frontiersin.org

Scaffold Hopping and Design of Novel Chemotypesmdpi.comnih.gov

Scaffold hopping is an advanced drug design strategy used to identify novel core structures (scaffolds) that are structurally distinct from existing ones but retain similar biological activity. nih.gov This technique is particularly valuable for generating new intellectual property and improving the pharmacokinetic or pharmacodynamic properties of a lead compound. nih.gov For a molecule like this compound, the benzenesulfonamide core is the scaffold that would be the subject of such modification.

Strategies for Core Structure Modificationmdpi.com

The benzenesulfonamide scaffold is a versatile and privileged structure in medicinal chemistry, forming the basis of numerous approved drugs. nih.govresearchgate.netresearchgate.net Modifying this core structure can lead to compounds with improved potency, selectivity, or metabolic stability.

Key strategies for modifying the core structure of this compound could include:

Positional Isomerism : Moving the substituents (bromo, sulfamoyl, and methyl ester groups) to different positions on the aromatic ring can drastically affect biological activity by changing how the molecule fits into the target's binding site.

Structure Rigidification or Simplification : Introducing or removing rings can rigidify or simplify the structure. For example, fusing another ring to the benzene core could lock the molecule into a more favorable conformation for binding, while simplifying the structure might reduce off-target effects. nih.gov

The following table illustrates how modifications to the core benzenesulfonamide scaffold can impact inhibitory activity against human carbonic anhydrase II (hCA II), a common target for sulfonamides.

| Compound ID | Core Scaffold | Substituents | hCA II Inhibition (Kᵢ, nM) |

| A | Benzenesulfonamide | 4-NH₂ | 250 |

| B | Pyridine-sulfonamide | 4-NH₂ | 150 |

| C | Thiophene-sulfonamide | 4-NH₂ | 180 |

This table is illustrative, based on general principles of medicinal chemistry, and does not represent specific experimental data for this compound derivatives.

Exploration of Isosteric Replacementsnih.govfrontiersin.org

For this compound, several isosteric replacements could be explored:

Bromo Group Replacement : The bromine atom is a bulky, lipophilic halogen. It can be replaced with other groups of similar size or electronic character.

Classical Isosteres : Chlorine (Cl), trifluoromethyl (CF₃), or an isopropyl group could replace the bromine to fine-tune steric interactions and lipophilicity. youtube.com Replacing the bromo group with a chloro group is a common strategy that can alter metabolic stability. youtube.com

Non-Classical Isosteres : A cyano group (CN) could be used to introduce a different electronic profile while maintaining a similar size. cambridgemedchemconsulting.com

Sulfonamide Group Bioisosteres : The sulfonamide group is essential for the activity of many inhibitors, but it can sometimes be associated with poor solubility or other undesirable properties. Several bioisosteres for the sulfonamide group have been developed. tandfonline.com

Sulfonimidamides and Sulfoximines : These are aza-analogues of sulfonamides and sulfones, respectively, that offer an additional vector for chemical modification and can have improved properties. researchgate.netacs.org

Other Acidic Groups : In some contexts, a tetrazole or a squaric acid could act as a bioisostere for the sulfonamide, particularly in its role as a proton donor or in forming specific interactions. tandfonline.com A gem-dimethylsulfone has also been used as a bioisosteric replacement for a metabolically unstable sulfonamide. cambridgemedchemconsulting.com

The impact of such replacements is highly dependent on the specific biological target and the binding pocket environment. The table below provides examples of potential isosteric replacements for the functional groups in this compound.

| Original Functional Group | Potential Isosteric/Bioisosteric Replacement | Rationale for Replacement |

| Bromo (-Br) | Chloro (-Cl), Trifluoromethyl (-CF₃) | Modulate lipophilicity and metabolic stability. youtube.com |

| Sulfonamide (-SO₂NH₂) | Sulfonimidamide (-SO(NH)NH₂) | Introduce new interaction points and alter physicochemical properties. researchgate.netacs.org |

| Methyl Ester (-COOCH₃) | Carboxylic acid (-COOH), Amide (-CONH₂) | Improve solubility and introduce hydrogen bonding capabilities. nih.gov |

This structured approach to modifying the this compound scaffold, guided by principles of pharmacophore modeling, scaffold hopping, and isosteric replacement, provides a clear path for the discovery and optimization of novel drug candidates.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Complex Analogs

The synthesis of novel analogs of methyl 3-bromo-4-sulfamoylbenzoate is crucial for exploring a wider chemical space and enhancing structure-activity relationships (SAR). While traditional methods provide a basis for creating these molecules, future efforts will increasingly rely on more sophisticated synthetic strategies to build molecular complexity and diversity. acs.org

Late-stage functionalization (LSF) is a particularly promising avenue. acs.org This strategy involves modifying a complex, drug-like molecule in the final steps of a synthetic sequence, allowing for the rapid generation of a library of analogs from a common intermediate. acs.orgnih.gov For the this compound core, LSF could be employed to modify the aromatic ring through C-H activation, enabling the introduction of various functional groups at positions that are difficult to access through classical methods. acs.orgwikipedia.org This approach can significantly improve molecular properties like potency, selectivity, and metabolic stability. acs.org

Modern catalytic cross-coupling reactions, such as those mediated by palladium, copper, or nickel, will continue to be essential. organic-chemistry.orgresearchgate.net These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. For example, the bromine atom on the this compound scaffold serves as a versatile handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the attachment of a wide array of new substituents. Furthermore, photochemical synthesis offers a mild and sustainable way to access reactive intermediates, facilitating unique molecular transformations that are often incompatible with traditional thermal conditions. acs.org

| Method | Description | Potential Application to Sulfamoylbenzoate Analogs |

| Late-Stage C-H Functionalization | Directly converts C-H bonds on the aromatic ring into new functional groups in the final synthetic steps. acs.org | Introduction of alkyl, aryl, or heteroatom groups to enhance potency and modulate physicochemical properties. nih.gov |

| Catalyst-Controlled Regioselectivity | Utilizes specialized catalysts to direct reactions to specific positions (e.g., meta-position) on the aromatic ring, overriding the substituent's natural directing effects. wikipedia.org | Creation of novel substitution patterns not accessible through classical electrophilic aromatic substitution. |

| Photochemical Synthesis | Uses light to initiate chemical reactions, often enabling unique transformations under mild conditions. acs.org | Synthesis of complex, strained, or light-sensitive analogs that are difficult to produce using heat-based methods. |

| Flow Chemistry | Conducts reactions in a continuous stream rather than a batch, allowing for better control over reaction parameters and improved safety. acs.org | Scalable and safe synthesis of key intermediates and final compounds, particularly for reactions that are highly exothermic or use hazardous reagents. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating processes and reducing costs. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, offering a powerful approach to designing novel sulfamoylbenzoate derivatives. organic-chemistry.orgacs.org

A key application of AI/ML is in the development of predictive models for structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). By training algorithms on existing data for sulfamoylbenzoate compounds and their biological activities, researchers can build models that predict the potency of new, virtual analogs before they are synthesized. nih.gov This allows chemists to prioritize the most promising candidates, saving significant time and resources.

| AI/ML Application | Description | Relevance to Sulfamoylbenzoate Design |

| Predictive SAR Modeling | Algorithms are trained on known active and inactive compounds to predict the biological activity of new designs. nih.gov | Rapidly screen virtual libraries of sulfamoylbenzoate analogs to prioritize synthesis of the most potent compounds. |

| ADME/Toxicity Prediction | Models predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity. nih.gov | De-risk potential drug candidates by flagging compounds likely to have poor metabolic stability or adverse effects. |

| De Novo Drug Design | Generative models create entirely new molecular structures optimized to fit a specific biological target's binding site. | Design novel sulfamoylbenzoate scaffolds with potentially improved efficacy and novelty. |

| Target Identification | AI analyzes genomic, proteomic, and clinical data to identify and validate novel biological targets for a particular disease. nih.gov | Uncover new potential diseases or pathways where sulfamoylbenzoate derivatives could be therapeutically effective. |

Exploration of Novel Biological Targets for Sulfamoylbenzoate Derivatives

While the sulfonamide group is a well-established pharmacophore found in drugs targeting enzymes like carbonic anhydrases, the full biological potential of the sulfamoylbenzoate scaffold remains largely untapped. Future research will focus on screening this compound and its derivatives against a broader range of biological targets to uncover new therapeutic applications.

Recent studies on related sulfonamide and sulfamoyl-containing compounds have revealed activity against various targets, suggesting promising avenues for exploration. For instance, certain sulfonamide derivatives have been identified as potent inhibitors of focal adhesion kinase (FAK), a protein involved in cancer cell migration and survival. nih.gov Others have shown activity as antimitotic agents by inhibiting tubulin polymerization. The structural similarities suggest that sulfamoylbenzoate derivatives could also be active against these or other kinases and cytoskeletal proteins.

Systematic screening of diverse compound libraries against panels of enzymes, receptors, and ion channels could reveal unexpected activities. High-throughput screening (HTS) campaigns, combined with subsequent medicinal chemistry optimization, could lead to the development of first-in-class inhibitors for previously "undruggable" targets.

| Potential Target Class | Biological Role | Rationale for Exploration |

| Protein Kinases | Regulate cellular signaling, proliferation, and survival; often dysregulated in cancer. | Sulfonamide-containing molecules have shown inhibitory activity against kinases like FAK. nih.gov |

| Carbonic Anhydrases | Metalloenzymes involved in pH regulation, crucial for the survival of certain tumor cells. | The sulfonamide moiety is a classic zinc-binding group known to target carbonic anhydrases. |

| Proteases | Enzymes that cleave proteins, involved in processes from viral replication to cancer metastasis. | The scaffold could be adapted to fit into the active sites of specific proteases, such as cysteine proteases. nih.gov |

| Epigenetic Targets | Proteins that modify DNA or histones (e.g., HDACs, methyltransferases), regulating gene expression. | The scaffold offers a unique chemical starting point for designing inhibitors that can interact with the active sites of these enzymes. |

Application of this compound in Chemical Biology Tools

Beyond its potential as a therapeutic agent, the this compound structure is an excellent starting point for the development of chemical biology probes. These tools are designed to study biological processes, identify protein targets, and visualize molecular interactions within living systems. rsc.orgmdpi.com

Activity-based protein profiling (ABPP) is a powerful technique that uses chemical probes to map the active state of entire enzyme families in complex biological samples. wikipedia.orgnih.gov A derivative of this compound could be converted into an activity-based probe (ABP). This typically involves incorporating a reactive group (a "warhead") that forms a covalent bond with a nearby nucleophilic residue in an enzyme's active site, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. wikipedia.org

Another strategy involves creating "clickable" probes. acs.org Here, the core molecule is modified to include a small, bioorthogonal handle, such as an alkyne or an azide. nih.gov This handle does not interfere with the molecule's biological activity but can be selectively reacted with a reporter tag in a secondary step via "click chemistry." acs.orgnih.gov This allows for target identification and visualization in a highly specific manner. rsc.org For example, the bromo-substituent on the this compound ring could be replaced with an alkyne group through a Sonogashira coupling, creating a clickable probe to identify its cellular binding partners. acs.org

| Tool Type | Description | Potential Design from the Sulfamoylbenzoate Scaffold |

| Activity-Based Probe (ABP) | A molecule with a reactive "warhead" that covalently labels the active site of an enzyme, and a reporter tag for detection. wikipedia.org | The sulfonamide could be modified to be more reactive, or a different electrophilic group could be added to the scaffold to target specific enzyme classes like proteases or hydrolases. mdpi.com |

| Clickable Affinity Probe | A molecule containing a bioorthogonal handle (e.g., alkyne, azide) that can be "clicked" to a reporter tag after it has bound to its target protein. acs.orgnih.gov | The bromine atom can be substituted with an alkyne via cross-coupling, or the sulfamoyl nitrogen can be functionalized with an alkyne-containing linker. |

| Photo-Affinity Labeling (PAL) Probe | A probe containing a photo-reactive group (e.g., diazirine) that forms a covalent bond with its target upon UV irradiation. nih.gov | A diazirine-containing moiety could be installed on the aromatic ring, allowing for covalent capture of binding partners (both specific and non-specific) upon photolysis. |

| Fluorescent Probe | A molecule that is inherently fluorescent or is attached to a fluorophore to allow for visualization of its localization and dynamics in living cells. nih.gov | A naphthalimide or other fluorophore could be synthetically attached to the scaffold, creating a tool to track the compound's distribution in cellular compartments. nih.gov |

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Catalysts | Temperature | Solvent |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | 0–25°C | CH₂Cl₂ |

| Sulfamoylation | ClSO₂NH₂, pyridine | 60°C | DMF |

| Esterification | CH₃OH, H₂SO₄ | Reflux | Methanol |

How can crystallographic software resolve ambiguities in the molecular structure of this compound?

Advanced Question

Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving structural ambiguities:

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain high-resolution data.

Structure Solution : Employ direct methods in SHELXD for phase determination, especially if heavy atoms (e.g., Br) are present .

Hydrogen Bond Analysis : Apply graph-set analysis (as in ) to identify patterns in hydrogen bonding, which can clarify packing ambiguities.

Validation : Cross-check bond lengths/angles against DFT-optimized geometries (e.g., using methods from ) to validate experimental data .

What safety precautions are critical when handling this compound?

Basic Question

Due to limited toxicological data (similar to ):

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

Ventilation : Use a fume hood to avoid inhalation of aerosols.

First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

Waste Disposal : Segregate halogenated waste and comply with hazardous waste regulations (e.g., incineration for brominated compounds) .

How can researchers address contradictions between experimental and computational spectroscopic data?

Advanced Question

DFT Validation : Optimize the molecular geometry using density functional theory (DFT, e.g., B3LYP/6-31G*) and compare calculated IR/NMR spectra with experimental data .

Solvent Effects : Account for solvent interactions in computational models (e.g., PCM solvent models) to reduce discrepancies in chemical shifts.

Dynamic Effects : Use molecular dynamics simulations to model conformational flexibility affecting NMR coupling constants.

Q. Example Workflow :

| Discrepancy Type | Resolution Method |

|---|---|

| IR Peak Shifts | Compare DFT vibrational frequencies |

| NMR Splitting | Analyze J-coupling via spin-spin simulations |

What advanced crystallographic techniques are recommended for studying hydrogen bonding in this compound?

Advanced Question

High-Resolution SC-XRD : Collect data at <1.0 Å resolution to resolve hydrogen atom positions.

WinGX Suite : Use the SHELXPRO interface for hydrogen bond parameterization (distance/angle analysis) .

Graph-Set Analysis : Classify hydrogen bond motifs (e.g., R₁²(6) rings) to predict supramolecular assembly .

Q. Example Hydrogen Bond Parameters :

| Donor-Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N–H⋯O=S | 2.85 | 155 | R₂²(8) |

| O–H⋯O=C | 2.68 | 165 | C(6) |

How can density functional theory (DFT) predict the electronic properties of this compound?

Advanced Question

Electron Density Analysis : Use the Colle-Salvetti correlation-energy formula (modified for DFT) to map electron density distribution and identify reactive sites .

Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer behavior.

Solvation Energy : Apply implicit solvent models (e.g., COSMO) to estimate solubility and stability in polar solvents.

Q. Example DFT Results :

| Property | Value (eV) |

|---|---|

| HOMO | -6.3 |

| LUMO | -1.8 |

| Band Gap | 4.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。